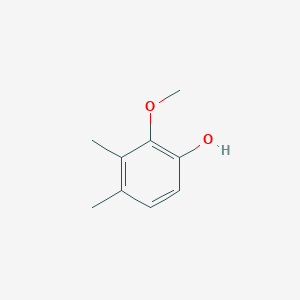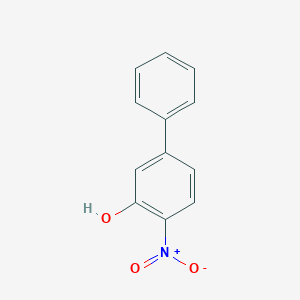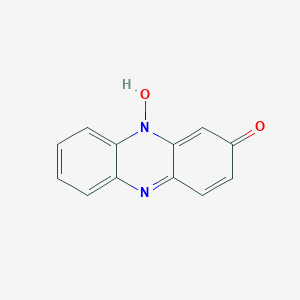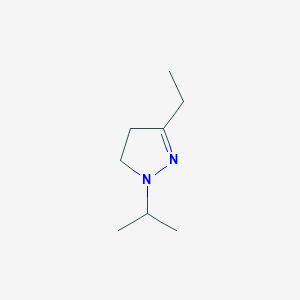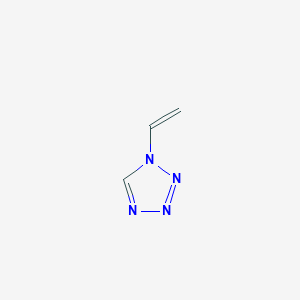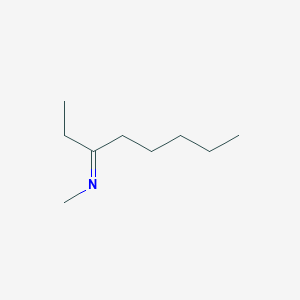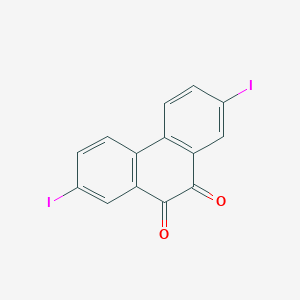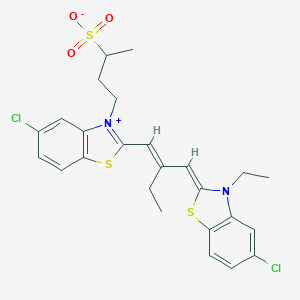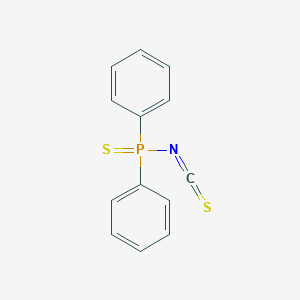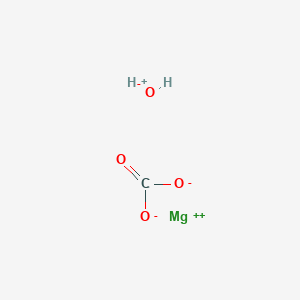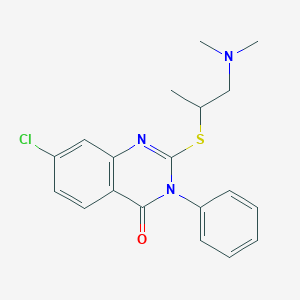
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid, also known as Cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic drug. It was first synthesized in the early 1900s and has been used in clinical settings for its sedative effects. In recent years, there has been increased interest in the scientific research application of Cyclobarbital due to its potential as a research tool in the field of neuroscience.
Wirkmechanismus
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory receptors in the brain. By enhancing the activity of GABA-A receptors, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl increases the inhibitory tone in the brain, resulting in sedation and hypnotic effects. This mechanism of action is similar to other barbiturate derivatives, such as phenobarbital and pentobarbital.
Biochemische Und Physiologische Effekte
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of chloride channel opening, resulting in increased inhibitory neurotransmission. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has also been shown to decrease the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. These effects contribute to the sedative and hypnotic effects of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has a number of advantages as a research tool. It has a well-characterized mechanism of action and has been extensively studied in animal models. It is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of sedation. Additionally, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. One area of interest is the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in the treatment of neurological disorders, such as epilepsy and anxiety. Another area of interest is the development of new analogs of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl with improved pharmacological properties. Finally, there is interest in the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl as a research tool for studying the role of GABA-A receptors in various neurological disorders.
Synthesemethoden
The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl involves the condensation of cyclohexanone with diethylmalonate, followed by the addition of ethyl iodide and sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl is a complex process that requires careful attention to detail and proper safety precautions.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been used in scientific research for its ability to modulate GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to enhance the activity of GABA-A receptors, resulting in increased inhibition of neuronal activity. This makes 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl a valuable tool for studying the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and sleep disorders.
Eigenschaften
CAS-Nummer |
17148-41-3 |
|---|---|
Produktname |
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
1-cyclohexyl-5-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h10-11,17H,1-9H2,(H,15,18,20) |
InChI-Schlüssel |
NUDMKHGPEOQYDI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |
Synonyme |
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



